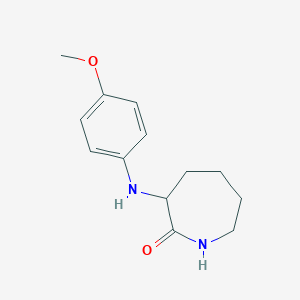
3-Cyano-4-(hexyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-(hexyloxy)benzoic acid is an organic compound with the molecular formula C14H17NO3 It is a derivative of benzoic acid, featuring a cyano group at the third position and a hexyloxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(hexyloxy)benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-(hexyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the meta position. This is followed by reduction to convert the nitro group to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is then diazotized and subsequently replaced with a cyano group using the Sandmeyer reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(hexyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Cyano-4-(hexyloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(hexyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hexyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with biological membranes and enzymes, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanobenzoic acid: Similar structure but lacks the hexyloxy group.
4-Cyanobenzoic acid: Similar structure but with the cyano group at the para position.
4-(Hexyloxy)benzoic acid: Similar structure but lacks the cyano group.
Uniqueness
3-Cyano-4-(hexyloxy)benzoic acid is unique due to the presence of both the cyano and hexyloxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-cyano-4-hexoxybenzoic acid |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-5-8-18-13-7-6-11(14(16)17)9-12(13)10-15/h6-7,9H,2-5,8H2,1H3,(H,16,17) |
InChI Key |
DFPHFPFAZFPZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)

![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)

![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)




![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)

![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)
